Welcome to the BenchChem Online Store!
molecular formula C7H14BrNO B8773981 Acetamide, 2-bromo-N-butyl-N-methyl- CAS No. 134414-16-7

Acetamide, 2-bromo-N-butyl-N-methyl-

Cat. No. B8773981
M. Wt: 208.10 g/mol
InChI Key: SWTKHOKRGPRWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05707982

Procedure details

26 g of butylmethylamine in solution in 120 ml of ether were added to a solution, cooled down to -20° C., of 11.9 ml of bromoacetyl bromide in 180 ml of ether. The temperature was returned to 0° C. and the mixture was stirred for 30 minutes, diluted with water and extracted with ether. The extracts were evaporated to dryness under reduced pressure. The 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79° C. to 83° C. to obtain 19.36 g of the desired product.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH3:6])[CH2:2][CH2:3][CH3:4].[Br:7][CH2:8][C:9](Br)=[O:10]>CCOCC.O>[Br:7][CH2:8][C:9]([N:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH3:6])=[O:10]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(CCC)NC
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
180 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79° C. to 83° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)N(C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.